Velnacrine Maleate

Description

Properties

IUPAC Name |

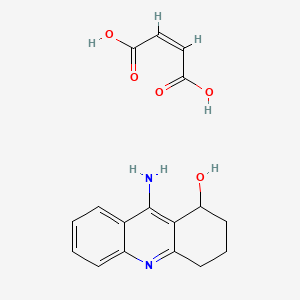

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Velnacrine Maleate's Mechanism of Action on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine maleate, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor investigated for the symptomatic treatment of Alzheimer's disease.[1][2] The therapeutic rationale for its use lies in its ability to potentiate cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[1][3] Despite demonstrating modest cognitive benefits in some patients, the clinical development of velnacrine was halted due to significant hepatotoxicity, and it did not receive FDA approval.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action on acetylcholinesterase, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction and the experimental workflows.

Core Mechanism of Action

Velnacrine exerts its pharmacological effect through the reversible inhibition of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] By blocking the active site of AChE, velnacrine prevents the breakdown of ACh into choline and acetate, leading to an accumulation of ACh at cholinergic synapses.[2] This enhancement of cholinergic function is intended to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[3]

As a close analog of tacrine, velnacrine's binding mechanism is understood to involve interactions with key domains within the AChE active site gorge. This gorge contains two principal sites of ligand interaction:

-

The Catalytic Active Site (CAS): Located at the base of the gorge, this site contains the catalytic triad (Serine, Histidine, Glutamate) responsible for acetylcholine hydrolysis.[5]

-

The Peripheral Anionic Site (PAS): Situated at the entrance to the gorge, the PAS is involved in the initial binding and guidance of substrates and inhibitors into the active site.[1][5]

Tacrine is known to be a mixed-type inhibitor, interacting with both the CAS and the PAS. It is highly probable that velnacrine shares this dual-binding characteristic, which contributes to its inhibitory potency.

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

The following diagram illustrates the standard cholinergic synapse and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency

The inhibitory potential of this compound against acetylcholinesterase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound | Acetylcholinesterase (AChE) | 0.79 µM | Reversible | [6] |

Experimental Protocols

The determination of acetylcholinesterase inhibition is typically performed using a well-established in vitro method, most commonly the Ellman's assay. This colorimetric assay provides a robust and high-throughput method for quantifying enzyme activity and inhibition.

Principle of the Ellman's Assay

The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. When an inhibitor like velnacrine is present, the rate of this reaction decreases.

General Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

-

Create a series of dilutions of the velnacrine stock solution to test a range of concentrations.

-

Prepare solutions of AChE, acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure (96-well plate format):

-

To each well of a microplate, add the buffer, DTNB solution, and the AChE enzyme solution.

-

Add a specific volume of either the velnacrine dilution (test sample), buffer (negative control), or a known inhibitor like physostigmine (positive control).

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the acetylthiocholine substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of velnacrine.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from this curve using non-linear regression analysis.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro AChE inhibition assay.

Structure-Activity Relationship (SAR)

The development of velnacrine from tacrine is a prime example of structure-activity relationship studies aimed at improving the therapeutic profile of a lead compound. The core acridine structure is essential for AChE inhibition. Modifications to this scaffold can significantly impact potency, selectivity, and safety.

-

Hydroxylation: Velnacrine is 1-hydroxytacrine. The introduction of the hydroxyl group was an attempt to modify the metabolic profile and potentially reduce the hepatotoxicity associated with tacrine.[1]

-

Ring Modifications: Research into velnacrine and tacrine analogues has explored modifications to the saturated ring system, such as bioisosteric replacement of a methylene group with a sulfur atom, which maintained anti-AChE activity.[7]

-

Aromatic Substitutions: The addition of substituents, like chlorine atoms, to the aromatic ring of the acridine structure has been shown to produce a range of inhibitory activities, highlighting the sensitivity of the enzyme's binding pocket to such changes.[7]

Logical Diagram of SAR

This diagram illustrates the logical progression from the parent compound to its derivatives based on SAR principles.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase, acting through a mechanism believed to involve dual binding to the enzyme's catalytic and peripheral anionic sites. While its clinical development was unsuccessful due to safety concerns, the study of velnacrine and its analogues has provided valuable insights into the structure-activity relationships of acridine-based cholinesterase inhibitors. The experimental protocols outlined in this guide, particularly the Ellman's assay, remain the standard for characterizing the inhibitory potential of new chemical entities targeting acetylcholinesterase in the ongoing search for safer and more effective treatments for Alzheimer's disease.

References

- 1. embopress.org [embopress.org]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Velnacrine Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Velnacrine Maleate, a potent, reversible cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease. This document outlines the core synthetic pathway, purification methodologies, and relevant biological mechanisms, presented with clarity for researchers, scientists, and professionals in drug development.

Introduction

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analog of tacrine.[1][2] Its maleate salt form enhances its solubility and suitability for pharmaceutical formulation. Velnacrine functions as a cholinesterase inhibitor, preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][4] This mechanism of action is central to its potential therapeutic effects in neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer's disease.[3][5] The synthesis of Velnacrine and its derivatives has been a subject of medicinal chemistry research aimed at developing effective treatments for cognitive impairment.[1]

Chemical Synthesis of Velnacrine

The primary synthetic route to Velnacrine is based on the work of Shutske and colleagues, which involves a multi-step process starting from commercially available reagents.[1] The overall synthesis can be broken down into the formation of a key intermediate followed by amination and salt formation.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine)

Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-1-one

-

A mixture of 2-aminobenzonitrile (1.0 eq) and 2-hydroxycyclohexanone (1.1 eq) in a suitable high-boiling solvent such as xylene is prepared.

-

A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq), is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 140-150 °C) with continuous removal of water using a Dean-Stark apparatus for 12-18 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield 1,2,3,4-tetrahydroacridin-1-one.

Step 2: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridin-1-ol

-

The 1,2,3,4-tetrahydroacridin-1-one (1.0 eq) from the previous step is treated with phosphorus oxychloride (POCl₃, 3-5 eq).

-

The mixture is heated at 100-110 °C for 2-4 hours.

-

The reaction is cooled, and the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water with vigorous stirring.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to give 9-chloro-1,2,3,4-tetrahydroacridin-1-ol.

Step 3: Synthesis of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine)

-

The 9-chloro-1,2,3,4-tetrahydroacridin-1-ol (1.0 eq) is heated with a large excess of ammonium carbonate in a sealed reaction vessel at 150-160 °C for 8-12 hours.

-

After cooling, the reaction mixture is partitioned between a chlorinated solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 5% NaOH).

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Velnacrine free base.

Purification of Velnacrine and Formation of the Maleate Salt

The crude Velnacrine free base requires purification to remove unreacted starting materials and side products. The final step involves the formation of the maleate salt.

Purification and Salt Formation Workflow

Caption: Purification and salt formation workflow.

Experimental Protocol: Purification and Salt Formation

Step 1: Chromatographic Purification of Velnacrine Free Base

-

The crude Velnacrine free base is dissolved in a minimal amount of dichloromethane.

-

The solution is loaded onto a silica gel column packed in a suitable solvent system (e.g., dichloromethane).

-

The column is eluted with a gradient of increasing polarity, typically a mixture of dichloromethane and methanol (e.g., 100:0 to 95:5).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified Velnacrine free base as a solid.

Step 2: Formation of this compound

-

The purified Velnacrine free base (1.0 eq) is dissolved in a minimal amount of a suitable alcohol, such as ethanol, with gentle warming.

-

A solution of maleic acid (1.0 eq) in the same solvent is prepared.

-

The maleic acid solution is added dropwise to the Velnacrine solution with continuous stirring at room temperature.

-

A precipitate of this compound will form. The mixture is stirred for an additional 1-2 hours to ensure complete precipitation.

-

The solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to a constant weight.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yields and Physical Properties

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| 1. Friedländer Annulation | 1,2,3,4-Tetrahydroacridin-1-one | C₁₃H₁₁NO | 197.24 | 65-75 | Yellow Solid |

| 2. Chlorination | 9-Chloro-1,2,3,4-tetrahydroacridin-1-ol | C₁₃H₁₂ClNO | 233.70 | 80-90 | Off-white Solid |

| 3. Amination | Velnacrine (free base) | C₁₃H₁₄N₂O | 214.27 | 50-60 | Light Brown Solid |

| 4. Salt Formation | This compound | C₁₇H₁₈N₂O₅ | 330.34 | 90-95 | White Crystalline Solid |

Table 2: Analytical Characterization of this compound

| Analytical Method | Parameter | Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥ 99.0% |

| Mass Spectrometry (MS) | [M+H]⁺ for free base | m/z = 215.12 |

| Melting Point (MP) | 198-202 °C | |

| ¹H NMR (DMSO-d₆) | Chemical Shifts (ppm) | Consistent with the structure of this compound |

| Elemental Analysis | %C, %H, %N | Within ± 0.4% of theoretical values |

Mechanism of Action: Cholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE. In conditions like Alzheimer's disease, where there is a deficit in ACh, inhibiting AChE increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[3]

Caption: Velnacrine's inhibition of acetylcholinesterase.

This guide provides a foundational understanding of the synthesis and purification of this compound for research and development purposes. The provided protocols and data are representative and may require optimization based on specific laboratory conditions and desired scale.

References

- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of velnacrine maleate, a potent acetylcholinesterase (AChE) inhibitor previously investigated for the treatment of Alzheimer's disease. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of the underlying signaling pathways and research workflows.

Introduction to this compound

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analog of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The rationale for its development was to enhance the therapeutic profile of tacrine by increasing cholinergic neurotransmission in the brain.[2] Velnacrine acts by reversibly inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function, which is often impaired in Alzheimer's disease.

Structure-Activity Relationship (SAR) of Velnacrine Analogs

The core of velnacrine's SAR lies in the 9-amino-1,2,3,4-tetrahydroacridine scaffold. Modifications to this structure have been systematically explored to understand the key molecular features required for potent acetylcholinesterase inhibition.

Quantitative Data on Acetylcholinesterase Inhibition

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of velnacrine and its analogs. The data is primarily derived from studies on 9-amino-1,2,3,4-tetrahydroacridin-1-ols.

| Compound ID | R (Substitution on 9-amino group) | IC50 (µM) for AChE |

| 1a (Velnacrine) | H | 0.13 |

| 1b | CH3 | 0.18 |

| 1c | C2H5 | 0.22 |

| 1d | n-C3H7 | 0.20 |

| 1e | n-C4H9 | 0.25 |

| 1f | n-C5H11 | 0.30 |

| 1g | n-C6H13 | 0.45 |

| 1h | n-C7H15 | 0.60 |

| 1i | iso-C3H7 | 0.28 |

| 1j | CH2CH(CH3)2 | 0.35 |

| 1k | Cyclopropyl | 0.15 |

| 1l | Cyclohexyl | 0.40 |

| 1m | CH2-Cyclohexyl | 0.25 |

| 1n | Phenyl | 0.90 |

| 1o | CH2-Phenyl (Benzyl) | 0.07 |

| 1p | (CH2)2-Phenyl | 0.15 |

Data sourced from Shutske, G. M., et al. (1989). J. Med. Chem.[1]

Key SAR Observations:

-

Substitution on the 9-amino group: Small alkyl substitutions (methyl, ethyl) are well-tolerated, with a slight decrease in potency compared to the unsubstituted velnacrine.

-

Chain Length: Increasing the length of the n-alkyl chain on the 9-amino group generally leads to a decrease in inhibitory activity.

-

Bulky Substituents: Bulky aliphatic and aromatic substituents on the 9-amino group tend to decrease potency, with the exception of the benzyl group.

-

Benzyl Substitution: The benzyl-substituted analog (1o ) exhibits the highest potency in this series, suggesting a favorable interaction of the phenyl ring with a specific region of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the synthesis of velnacrine and the in vitro evaluation of its acetylcholinesterase inhibitory activity.

Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol Maleate (this compound)

The synthesis of velnacrine analogs generally follows a multi-step procedure starting from substituted anilines and cyclic ketones. The following is a representative protocol for the synthesis of the parent compound.

Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-one

-

A mixture of anthranilic acid (1 equivalent) and cyclohexanone (1.1 equivalents) is heated at 120-130 °C for 1 hour.

-

The reaction mixture is then heated to 180-200 °C for an additional hour.

-

After cooling, the solidified mass is triturated with a mixture of ether and ethanol to yield the crude product.

-

Recrystallization from ethanol provides pure 1,2,3,4-tetrahydroacridin-9(10H)-one.

Step 2: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine

-

A mixture of 1,2,3,4-tetrahydroacridin-9(10H)-one (1 equivalent) and phosphorus oxychloride (3 equivalents) is heated at reflux for 2 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with ammonia.

-

The precipitated solid is filtered, washed with water, and dried to give 9-chloro-1,2,3,4-tetrahydroacridine.

Step 3: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)

-

A mixture of 9-chloro-1,2,3,4-tetrahydroacridine (1 equivalent) and phenol (5 equivalents) is heated to 120 °C.

-

Ammonium carbonate (2 equivalents) is added in portions, and the mixture is heated at 180-190 °C for 2 hours.

-

After cooling, the mixture is treated with aqueous sodium hydroxide, and the product is extracted with benzene.

-

The organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated. The residue is recrystallized from a suitable solvent to yield tacrine.

Step 4: Hydroxylation and Salt Formation to Yield this compound

Note: The direct hydroxylation of the tetrahydroacridine ring is a complex process. The original synthesis by Shutske et al. (1989) involves a more intricate route starting from 2-amino-6-hydroxybenzonitrile and cyclohexanone to construct the hydroxylated tetrahydroacridine core. A general representation of the final steps would be:

-

The hydroxylated tacrine analog, (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is dissolved in a suitable solvent such as ethanol.

-

An equimolar amount of maleic acid, also dissolved in ethanol, is added to the solution.

-

The mixture is stirred, and the resulting precipitate of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate is collected by filtration, washed with cold ethanol, and dried under vacuum.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase activity and the inhibitory potency of compounds.

Reagents and Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution (10 mM): Dissolve DTNB in the phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve ATCI in deionized water.

-

Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE from electric eel in phosphate buffer.

-

Test Compound Solutions: Prepare stock solutions of velnacrine analogs in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution at various concentrations (or buffer for the control).

-

10 µL of AChE solution (1 U/mL).

-

-

Incubate the plate at 25 °C for 10 minutes.

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

Data Analysis for IC50 Determination:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to velnacrine's mechanism of action and the research workflow for its SAR studies.

Cholinergic Signaling Pathway and Mechanism of Velnacrine

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase (AChE).

Workflow for Structure-Activity Relationship (SAR) Studies

References

Velnacrine Maleate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Velnacrine Maleate, a reversible cholinesterase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties and Identification

This compound, the maleate salt of Velnacrine, is a derivative of tacrine. It was investigated for its potential therapeutic effects in Alzheimer's disease.

CAS Number: 118909-22-1

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full report)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈N₂O₅ | PubChem |

| Molecular Weight | 330.33 g/mol | PubChem |

| Melting Point | 171-173 °C | CAS Common Chemistry |

| Solubility | DMF: 2 mg/mL DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL | Cayman Chemical |

| Appearance | Solid | - |

Mechanism of Action and Signaling Pathway

Velnacrine is a centrally-acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, Velnacrine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism was the basis for its investigation as a treatment for the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

The increased availability of acetylcholine in the synapse leads to the activation of postsynaptic muscarinic and nicotinic receptors, which are involved in various cognitive processes, including learning and memory.

Figure 1: Mechanism of action of this compound in the cholinergic synapse.

Pharmacokinetics

This compound is rapidly absorbed after oral administration. Studies in healthy elderly subjects have shown dose-related increases in maximum plasma concentration (Cmax) and area under the curve (AUC). Steady-state levels are typically reached within 2 to 3 days of multiple dosing, with no further accumulation. A significant portion of the administered dose is excreted in the urine.

Table 2: Pharmacokinetic Parameters of Velnacrine in Healthy Elderly Subjects (Multiple Doses)

| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 25 mg bid | 23.5 ± 12.1 | 1.1 ± 0.4 | 2.3 ± 0.6 | 65.2 ± 32.8 |

| 50 mg bid | 55.4 ± 26.8 | 1.0 ± 0.3 | 2.2 ± 0.5 | 165.8 ± 81.2 |

| 100 mg bid | 114.6 ± 58.9 | 1.2 ± 0.5 | 2.4 ± 0.7 | 388.7 ± 204.6 |

| 100 mg tid | 134.5 ± 58.7 | 1.3 ± 0.6 | 2.3 ± 0.5 | 455.1 ± 201.3 |

| Data presented as mean ± SD. bid = twice daily, tid = three times daily. Source: J Clin Pharmacol. 1990 Oct;30(10):948-55.[1] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modification of the Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

This compound (test inhibitor)

-

Donepezil or Tacrine (positive control)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI, substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).

-

Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

-

Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer to the desired concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or positive control/buffer for control wells).

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

In Vivo Model: Reversal of Scopolamine-Induced Amnesia in Mice

This model is widely used to evaluate the efficacy of potential cognitive-enhancing drugs, such as cholinesterase inhibitors. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia that can be reversed by drugs that enhance cholinergic function.

Animals:

-

Male Swiss albino mice (or other suitable strain)

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Saline solution (vehicle)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)

Procedure:

-

Animal Acclimatization and Habituation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Habituate the animals to the testing room and apparatus for a few days prior to the start of the experiment.

-

-

Drug Administration:

-

Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, Velnacrine + Scopolamine, Positive Control + Scopolamine).

-

Administer this compound (or positive control/vehicle) orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

-

After a specific time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

-

Behavioral Testing:

-

Approximately 30 minutes after scopolamine administration, subject the mice to the chosen behavioral test to assess learning and memory.

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

-

Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.

-

Passive Avoidance Test: Measure fear-motivated memory by recording the latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered.

-

-

Data Analysis:

-

Record and analyze the relevant behavioral parameters for each group (e.g., escape latency, percentage of alternations, step-through latency).

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different experimental groups. A significant improvement in the performance of the Velnacrine-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.

-

Figure 2: Experimental workflow for the scopolamine-induced amnesia reversal model.

Safety and Toxicology

Clinical trials with this compound revealed a significant concern regarding its safety profile, primarily related to hepatotoxicity. A notable percentage of patients treated with Velnacrine experienced reversible elevations in liver transaminases. This adverse effect was a major factor in the decision by regulatory bodies, such as the FDA, to not approve the drug for the treatment of Alzheimer's disease. Other reported side effects included gastrointestinal issues such as diarrhea.

Conclusion

This compound is a potent cholinesterase inhibitor that demonstrated some efficacy in improving cognitive function in patients with Alzheimer's disease. However, its clinical development was halted due to safety concerns, particularly hepatotoxicity. The information provided in this guide serves as a technical resource for researchers interested in the chemical properties, mechanism of action, and experimental evaluation of this compound and similar compounds in the context of neurodegenerative disease research.

References

Velnacrine Maleate in Alzheimer's Disease: An In-depth Technical Review of Initial Clinical Trial Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial findings for Velnacrine Maleate, an investigational cholinesterase inhibitor for the treatment of Alzheimer's disease. Velnacrine, a derivative of tacrine, was developed to enhance cholinergic neurotransmission in the brain, a key therapeutic strategy for ameliorating the cognitive and behavioral deficits associated with Alzheimer's disease.[1][2][3] This document synthesizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of Velnacrine's clinical profile.

Mechanism of Action: Cholinesterase Inhibition

Velnacrine functions as a cholinesterase inhibitor.[4][5] In the cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. Acetylcholinesterase (AChE) is an enzyme that rapidly breaks down ACh in the synaptic cleft, terminating the signal. By inhibiting AChE, Velnacrine increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is believed to partially compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[1]

Velnacrine's Mechanism of Action in the Cholinergic Synapse.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from initial clinical trials of this compound in patients with Alzheimer's disease.

Table 1: Efficacy of this compound

| Study | Treatment Group | N | Primary Efficacy Measure | Result | p-value |

| Mentane Study Group[1] | Placebo | 152 | ADAS-cog | Deterioration | < 0.05 |

| Velnacrine 150 mg/day | 149 | ADAS-cog | No deterioration | - | |

| Velnacrine 225 mg/day | 148 | ADAS-cog | No deterioration | < 0.05 (vs 150 mg) | |

| Placebo | 152 | CGI-C | - | - | |

| Velnacrine 150 mg/day | 149 | CGI-C | Similar to 225 mg | - | |

| Velnacrine 225 mg/day | 148 | CGI-C | Favored over placebo | - | |

| Dose-Replication Study[6] | Placebo | 156 | ADAS-cog | - | < 0.001 (vs Velnacrine) |

| Velnacrine (best dose) | 153 | ADAS-cog | 4.1-point improvement (highest dose) | - | |

| Placebo | 156 | CGI-C | - | < 0.05 (vs Velnacrine) | |

| Velnacrine (best dose) | 153 | CGI-C | Significant improvement | - | |

| Dose-Ranging & Replication Study[5] | Placebo | - | ADAS-cog | - | < 0.001 (vs Velnacrine at 6 weeks) |

| Velnacrine (best dose) | - | ADAS-cog | Significant improvement | - | |

| Placebo | - | CGI-C | No significant effect | - | |

| Velnacrine (best dose) | - | CGI-C | No significant effect | - |

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CGI-C: Clinical Global Impression of Change.

Table 2: Safety and Tolerability of this compound

| Study | Adverse Event | Placebo | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) | Velnacrine (Dose-ranging) |

| Mentane Study Group[1] | Treatment-related adverse clinical events | 36% | 28% | 30% | - |

| Reversible abnormal liver function tests (≥5x ULN) | 3% | 30% | 24% | - | |

| Dose-Replication Study[6] | Asymptomatic elevation in liver transaminase levels | - | - | - | 29% |

| Dose-Ranging & Replication Study[5] | Asymptomatic elevation of liver transaminases | - | - | - | 28% |

| Diarrhea | - | - | - | 14% | |

| Nausea | - | - | - | 11% | |

| Vomiting | - | - | - | 5% | |

| Skin rash | - | - | - | 8% |

ULN: Upper Limit of Normal.

Experimental Protocols

The initial clinical trials of this compound were primarily double-blind, placebo-controlled studies designed to evaluate its efficacy and safety in patients with probable Alzheimer's disease.[1][5][6]

Patient Population

Participants in these trials were typically diagnosed with probable Alzheimer's disease according to the criteria of the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).[5] The severity of the disease in the patient populations ranged from mild to severe.[6]

Trial Design and Methodologies

A common design for Velnacrine trials involved multiple phases, including a screening period, a washout period for any prior medications, a dose-ranging or titration phase, and a dose-replication or maintenance phase.[1][5][6]

-

Screening and Washout: Patients underwent an initial screening to determine eligibility. This was followed by a single-blind placebo washout period to establish a baseline and eliminate the effects of any previous medications.[1]

-

Dose-Ranging/Titration: Patients were treated with various doses of Velnacrine (e.g., 10, 25, 50, 75 mg t.i.d. or 30, 75, 150, 225 mg/day) or placebo to identify responders and their optimal dose.[5][6] This phase was typically double-blind.

-

Dose-Replication/Maintenance: Velnacrine-responsive patients were then randomized to receive either their best-identified dose of Velnacrine or a placebo for a fixed duration (e.g., 6 or 24 weeks) in a double-blind manner.[1][5][6]

Outcome Measures

The primary endpoints used to assess the efficacy of Velnacrine were:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): This is a standardized tool used to evaluate the severity of cognitive impairment in Alzheimer's disease.[1][5][6]

-

Clinical Global Impression of Change (CGI-C): This scale provides a clinician's overall assessment of the change in the patient's condition.[1][6]

Secondary endpoints often included caregiver-rated scales to assess the impact on daily functioning and caregiver burden.[1]

Typical this compound Clinical Trial Workflow.

Summary of Findings and Conclusion

Initial clinical trials of this compound demonstrated modest but statistically significant benefits in cognitive function for patients with Alzheimer's disease, as measured by the ADAS-cog.[1][5][6] The 225 mg/day dose appeared to be more effective than the 150 mg/day dose.[1] However, the treatment was associated with a significant incidence of elevated liver transaminases, a safety concern that ultimately hindered its development.[2][5][6] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee unanimously voted against recommending Velnacrine for approval, and its development was halted in 1994.[3]

The findings from the Velnacrine trials contributed to the understanding of cholinergic deficits in Alzheimer's disease and informed the development of subsequent cholinesterase inhibitors with more favorable safety profiles. The challenges encountered with Velnacrine, particularly hepatotoxicity, underscored the importance of thorough safety evaluations in the development of treatments for this vulnerable patient population.

References

- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Velnacrine Maleate in an In-Vitro Acetylcholinesterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has been explored for its therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][2] These application notes provide a detailed protocol for determining the in-vitro inhibitory activity of this compound on acetylcholinesterase using the widely accepted Ellman's method. This colorimetric assay offers a rapid, simple, and cost-effective means to assess the potency of cholinesterase inhibitors.[3]

Principle of the Assay

The in-vitro acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of Velnacrine against acetylcholinesterase has been determined in various studies. The following table summarizes the reported IC50 values.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Velnacrine | Acetylcholinesterase (AChE) | 0.79 | [3] |

| Velnacrine (HP 029 free base) | Acetylcholinesterase (AChE) | 3.27 | [4] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from Electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before use.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. Dilute the stock solution with phosphate buffer to a final concentration of 1 U/mL immediately before the assay.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

This compound Working Solutions: Perform serial dilutions of the this compound stock solution with phosphate buffer to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure (96-well plate format)

-

In a 96-well microplate, add the following reagents in the specified order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.

-

10 µL of this compound working solution to the test wells.

-

10 µL of phosphate buffer to the control wells (100% enzyme activity).

-

10 µL of a reference inhibitor (e.g., physostigmine) to the positive control wells.

-

-

Add 10 µL of the AChE solution (1 U/mL) to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes.

-

Following the incubation, add 10 µL of the 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 30 seconds for a duration of 5 minutes.

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

Where:

-

Rate of Control is the reaction rate in the absence of the inhibitor.

-

Rate of Test is the reaction rate in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by using a suitable nonlinear regression curve fit.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of this compound Action on Acetylcholinesterase.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the in-vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for Velnacrine Maleate in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate (formerly known as HP 029) is a potent, centrally-acting, reversible inhibitor of acetylcholinesterase (AChE).[1] As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the concentration of acetylcholine in the synaptic cleft by preventing its breakdown by AChE.[1] This mechanism is the rationale for its investigation as a symptomatic treatment for Alzheimer's disease (AD), a neurodegenerative disorder characterized by a significant deficit in cholinergic neurotransmission.[1]

While this compound underwent several clinical trials in humans for the treatment of Alzheimer's disease, published preclinical data on its use in animal models is scarce. Research into velnacrine as a cognitive enhancer largely ceased after 1994 due to concerns about its toxic effects, similar to those of its parent compound, tacrine.[2] Consequently, these application notes provide a generalized framework and protocols for evaluating this compound or similar cholinesterase inhibitors in established animal models of cognitive impairment relevant to Alzheimer's disease. The provided protocols are based on standard methodologies used for other AChE inhibitors and are intended to serve as a starting point for experimental design.

Mechanism of Action: The Cholinergic Hypothesis

The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive and memory deficits characteristic of the disease are partly due to a deficiency in cholinergic neurotransmission. This compound addresses this by inhibiting AChE, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition leads to an increased availability of acetylcholine at the synapse, thereby enhancing cholinergic signaling.

Animal Models

Two primary types of animal models are suitable for testing the efficacy of this compound:

-

Pharmacologically-Induced Amnesia Models: These models use a cholinergic antagonist, such as scopolamine, to induce a temporary cognitive deficit in healthy rodents.[3] They are particularly useful for screening compounds that enhance cholinergic function. The reversal of scopolamine-induced amnesia is a common preclinical test for potential Alzheimer's disease therapeutics.[3]

-

Transgenic Models: These models involve genetically modified rodents (typically mice) that overexpress human genes associated with familial Alzheimer's disease, such as mutant forms of amyloid precursor protein (APP) and presenilin 1 (PSEN1). Examples include the Tg2576 and 5XFAD mouse models. These models develop age-dependent pathological hallmarks of AD, including amyloid plaques and cognitive deficits, and are used for evaluating potential disease-modifying and symptomatic treatments.

Data Presentation

The following tables present illustrative quantitative data that could be expected from preclinical studies of this compound.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Morris Water Maze (Rats)

| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds) | Time in Target Quadrant (%) |

| Vehicle + Saline | - | 25.2 ± 3.1 | 35.5 ± 4.2 |

| Vehicle + Scopolamine | 1.0 | 55.8 ± 5.6 | 15.1 ± 2.9 |

| Velnacrine + Scopolamine | 1.0 | 42.3 ± 4.9 | 22.7 ± 3.5 |

| Velnacrine + Scopolamine | 3.0 | 31.5 ± 3.8 | 30.1 ± 4.0 |

| Velnacrine + Scopolamine | 10.0 | 28.9 ± 3.5 | 33.2 ± 3.8 |

| Donepezil + Scopolamine | 1.0 | 30.1 ± 3.6 | 31.5 ± 3.9 |

Data are presented as mean ± SEM. Dosages are hypothetical and based on typical ranges for cholinesterase inhibitors.

Table 2: Biochemical Effects of this compound in Rat Hippocampus

| Treatment Group | Dose (mg/kg, p.o.) | AChE Activity (% of Control) | Acetylcholine Level (pmol/mg tissue) |

| Vehicle | - | 100.0 ± 5.2 | 25.4 ± 2.8 |

| Velnacrine | 1.0 | 85.3 ± 4.9 | 30.1 ± 3.1 |

| Velnacrine | 3.0 | 62.1 ± 5.5 | 42.5 ± 4.0 |

| Velnacrine | 10.0 | 45.8 ± 4.7 | 55.9 ± 5.2 |

Data are presented as mean ± SEM. Dosages are hypothetical.

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Amnesia in Rats (Morris Water Maze)

This protocol assesses the ability of this compound to reverse learning and memory deficits induced by the muscarinic receptor antagonist, scopolamine.

Materials:

-

This compound

-

Scopolamine Hydrobromide

-

Saline solution (0.9% NaCl)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Male Wistar rats (250-300g)

-

Morris Water Maze apparatus with tracking software

Procedure:

-

Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations. Dissolve scopolamine in saline.

-

Acquisition Phase (Days 1-4):

-

Train all rats to find a hidden platform in the Morris Water Maze.

-

Conduct four trials per day for four consecutive days.

-

Record escape latency for each trial.

-

-

Probe Trial (Day 5):

-

Administer this compound or vehicle via oral gavage (p.o.).

-

After 30 minutes, administer scopolamine or saline via intraperitoneal (i.p.) injection.

-

After another 30 minutes, place the rat in the maze for a 60-second probe trial with the platform removed.

-

Use video tracking software to record and analyze the time spent in the target quadrant and the number of times the rat crosses the former platform location.

-

Protocol 2: Ex Vivo Acetylcholinesterase (AChE) Activity Assay

This protocol measures the in vivo effect of this compound on AChE activity in the brain.

Materials:

-

Treated and control rat brains

-

Phosphate buffer (pH 7.4)

-

Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Substrate: Acetylthiocholine iodide

-

Spectrophotometer (plate reader)

-

Protein assay kit (e.g., Bradford)

Procedure:

-

Tissue Homogenization: Following the treatment period described in Protocol 1 (or a separate study), euthanize the animals and rapidly dissect the hippocampus and cortex. Homogenize the tissues in ice-cold phosphate buffer.

-

Sample Preparation: Centrifuge the homogenates and collect the supernatant, which contains the soluble enzymes, including AChE.

-

Protein Quantification: Determine the total protein concentration in each supernatant sample to normalize the enzyme activity.

-

Enzymatic Reaction:

-

In a 96-well plate, add the supernatant to a reaction buffer containing DTNB.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (TNB).

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate AChE activity and express it as a percentage of the vehicle-treated control group.

Conclusion

This compound is a cholinesterase inhibitor with a clear rationale for use in ameliorating the symptoms of Alzheimer's disease. Although its clinical development was halted, the protocols outlined here provide a robust framework for evaluating its efficacy in preclinical animal models. These methodologies can be adapted to investigate other novel cholinesterase inhibitors, providing crucial data on their potential to enhance cognitive function and modulate the cholinergic system. Given the known hepatotoxicity of velnacrine and its parent compound tacrine, any in vivo studies should include careful monitoring of liver function markers.[1]

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Quantification of Velnacrine Maleate in Biological Samples

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Velnacrine Maleate in biological matrices such as plasma, serum, and urine. The protocols are designed to be adaptable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.

Overview of Analytical Techniques

The quantification of this compound in biological samples can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. Key techniques include:

-

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) offers a balance of sensitivity and accessibility. Given that Velnacrine is a hydroxylated derivative of tacrine, methods developed for tacrine can often be adapted.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites.

-

Spectrofluorimetry provides a simple and sensitive method, particularly useful for initial screening or when chromatographic separation is not essential.[1]

-

Gas Chromatography-Mass Spectrometry (GC/MS) has been used for the identification of Velnacrine metabolites and can be adapted for quantitative analysis, often requiring derivatization.[2]

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include:

-

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. This is a rapid technique suitable for high-throughput analysis.

-

Liquid-Liquid Extraction (LLE): This technique separates the drug from the biological matrix based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute the analyte, thereby minimizing matrix effects.

Application Note 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method provides a sensitive and selective approach for the quantification of this compound in human plasma.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | 93.5% - 107.2% |

| Precision (RSD) | < 10% |

| Recovery | > 85% |

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard (e.g., a structurally similar fluorescent compound).

-

Add 100 µL of 1 M NaOH to basify the sample.

-

Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

-

Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

b) Chromatographic Conditions

-

Instrument: HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.5) (35:65, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation at 242 nm and Emission at 359 nm.

Workflow Diagram

Application Note 2: LC-MS/MS Analysis

This highly sensitive and selective method is suitable for pharmacokinetic studies requiring low detection limits.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | 95.8% - 104.5% |

| Precision (RSD) | < 8% |

| Matrix Effect | < 15% |

| Recovery | > 90% |

Experimental Protocol

a) Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Velnacrine).

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial and inject 10 µL into the LC-MS/MS system.

b) LC-MS/MS Conditions

-

Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Velnacrine: Precursor ion > Product ion (to be determined based on compound fragmentation).

-

Internal Standard: Precursor ion > Product ion.

-

Workflow Diagram

Application Note 3: Spectrofluorimetric Determination

A simple and rapid method for the determination of Velnacrine in serum and urine.[1]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 5 - 100 ng/mL |

| Detection Limit (LOD) | 1.7 ng/mL |

| Quantitation Limit (LOQ) | 4.5 ng/mL |

Experimental Protocol

a) Sample Preparation

-

To 1 mL of serum or urine, add 1 mL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent and reconstitute the residue in sodium acetate buffer (pH 5.6; 0.04 M).

b) Spectrofluorimetric Analysis

-

Instrument: Spectrofluorometer.

-

Excitation Wavelength (λex): 242 nm.[1]

-

Emission Wavelength (λem): 359 nm.[1]

-

Measurement: Record the fluorescence intensity and quantify using a calibration curve prepared in the same buffer.

Signaling Pathway (Logical Relationship)

These protocols provide a robust starting point for the development and validation of analytical methods for this compound. It is recommended that each laboratory performs its own validation to ensure the method is suitable for its specific application and complies with relevant regulatory guidelines.

References

Velnacrine Maleate: A Tool for Interrogating Cholinergic Neurotransmission

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate, a potent, centrally acting, reversible inhibitor of acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BuChE), serves as a valuable pharmacological tool for the investigation of cholinergic neurotransmission. By preventing the breakdown of the neurotransmitter acetylcholine (ACh), this compound elevates ACh levels in the synaptic cleft, thereby amplifying cholinergic signaling. This property makes it a useful compound for studying the role of the cholinergic system in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in studying cholinergic neurotransmission.

Data Presentation

The following table summarizes the in vitro inhibitory potency of this compound against cholinesterase enzymes.

| Target Enzyme | IC50 Value |

| Acetylcholinesterase (AChE) | 0.79 µM |

| Butyrylcholinesterase (BuChE) | 7.27 µM |

Note: The IC50 value for BuChE is based on available data; further independent verification may be beneficial.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental utility of this compound, the following diagrams are provided.

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted for determining the IC50 value of this compound for AChE.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare AChE solution in phosphate buffer.

-

Prepare DTNB solution in phosphate buffer.

-

Prepare ATCI solution in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.

-

Include a control group with buffer and a positive control with a known AChE inhibitor.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

-

Enzyme Reaction:

-

Add 20 µL of AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

2. Muscarinic Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to muscarinic receptor subtypes (M1-M5).

Materials:

-

This compound

-

Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5)

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic binding or subtype-selective radioligands if available)

-

Non-specific binding control (e.g., Atropine)

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in binding buffer.

-

In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of Atropine.

-

-

Incubation:

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

3. In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring extracellular acetylcholine levels in a specific brain region of a freely moving animal following administration of this compound.

Materials:

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Ringer's solution (perfusion fluid)

-

A cholinesterase inhibitor (e.g., neostigmine) to be included in the perfusate to prevent ex vivo degradation of ACh.

-

Automated microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection for ACh analysis

Procedure:

-